Atglistatina

Descripción general

Descripción

Atglistatin is a highly potent and selective inhibitor of adipose triglyceride lipase (ATGL) with an IC50 of 0.7 μM . It exhibits high selectivity over other key metabolic lipases . ATGL is the rate-limiting enzyme in the mobilization of fatty acids from cellular triglyceride stores .

Molecular Structure Analysis

The molecular structure of Atglistatin has been analyzed using various techniques such as AlphaFold, LigPrep, Desmond, and prime MM-GBSA . The parameter of “determine chiralities from 3D structure” was applied for ligands .Physical And Chemical Properties Analysis

Atglistatin is a solid compound with a molecular weight of 283.37 . It is insoluble in water and ethanol, but it can dissolve in DMSO up to a concentration of 14.15 mg/mL .Aplicaciones Científicas De Investigación

Prevención del daño miocárdico inducido por catecolaminas

Se ha encontrado que la atglistatina previene el daño miocárdico inducido por catecolaminas {svg_1}. En un estudio, se administraron inyecciones repetidas de isoproterenol a ratones machos 129/Sv para inducir daño cardíaco. Cinco días antes de la aplicación de isoproterenol, se inició el tratamiento oral con this compound. El estudio encontró que la this compound mejoró significativamente la deformación longitudinal global y redujo los procesos profibróticos y proapoptóticos {svg_2}.

Efectos cardioprotectores

La this compound ha demostrado efectos cardioprotectores en un modelo de ratón de daño/disfunción cardíaca inducido por catecolaminas {svg_3}. Los efectos cardioprotectores beneficiosos de la this compound probablemente estén mediados por acciones no cardíacas, apoyando el concepto de que la focalización farmacológica del tejido adiposo puede proporcionar una forma eficaz de tratar la disfunción cardíaca {svg_4}.

Inhibición de la lipasa de triglicéridos de adiposo (ATGL)

Se ha demostrado que la this compound inhibe la lipasa de triglicéridos de adiposo (ATGL) en el tejido adiposo {svg_5}. Esta inhibición puede prevenir el declive funcional en la insuficiencia cardíaca {svg_6}.

Tratamiento de la insuficiencia cardíaca

Se ha encontrado que la this compound mejora el declive funcional en la insuficiencia cardíaca mediante la inhibición específica de adipocitos de la lipasa de triglicéridos de adiposo {svg_7}. Esto sugiere que la focalización específica de ATGL en el adipocito puede prevenir el empeoramiento de la insuficiencia cardíaca {svg_8}.

Regulación de la secreción de ácidos grasos

Se ha encontrado que la this compound bloquea la secreción de ácidos grasos (AG) específicos liberados de los adipocitos bajo estimulación de isoproterenol {svg_9}. Esta regulación de la secreción de AG contribuye a los efectos cardioprotectores de la this compound {svg_10}.

Prevención de la resistencia a la insulina inducida por la dieta rica en grasas

Un estudio ha demostrado que la aplicación oral de this compound a ratones inhibió significativamente la actividad de ATGL y protegió a los ratones de la resistencia a la insulina inducida por la dieta rica en grasas {svg_11}.

Mecanismo De Acción

Target of Action

Atglistatin is a pharmacological inhibitor that predominantly targets Adipose Triglyceride Lipase (ATGL) . ATGL is a key enzyme responsible for lipolysis, a process that breaks down triglycerides into diacylglycerols and free fatty acids . This enzyme plays a central role in the mobilization of fatty acids in mammals .

Mode of Action

Atglistatin interacts with ATGL and inhibits its function . It modulates the lipolytic response to β-adrenergic signaling in adipocytes, resulting in a reduced secretion of specific fatty acids that are responsible for cardiomyocyte apoptosis . The interactions with Ser47 and Asp166 are speculated to have caused Atglistatin to inhibit ATGL .

Biochemical Pathways

Atglistatin affects several biochemical pathways. It reduces fatty acid mobilization, leading to a decrease in lipid-sourced energy production . This reduction cannot be compensated by activation of Hormone-Sensitive Lipase (HSL), autophagy, or utilization of other nutrients . Atglistatin also impacts the insulin signaling pathway .

Pharmacokinetics

It’s known that atglistatin is administered orally .

Result of Action

Atglistatin’s action leads to several molecular and cellular effects. It causes severe fat deposition, reduced oxygen consumption, and decreased fatty acid β-oxidation . It also leads to increased oxidative stress and inflammation . Furthermore, Atglistatin treatment elevates total and phosphorylation protein expressions of HSL . The free fatty acids and lipase activities in organs are still systemically reduced in the atglistatin-treated subjects .

Action Environment

Environmental factors can influence the action of Atglistatin. For instance, in a study involving fish, the Atglistatin-treated fish exhibited severe fat deposition and other changes when fed a diet containing Atglistatin for 5 weeks . .

Análisis Bioquímico

Biochemical Properties

Atglistatin functions as a potent and selective inhibitor of adipose triglyceride lipase. By inhibiting adipose triglyceride lipase, Atglistatin effectively reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition has been shown to impact several biochemical pathways and interactions with other biomolecules. For instance, Atglistatin-treated organisms exhibit elevated levels of hormone-sensitive lipase, another enzyme involved in lipid metabolism. Additionally, Atglistatin influences the activity of autophagy-related proteins, such as microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Cellular Effects

Atglistatin has profound effects on various cell types and cellular processes. In adipocytes, the inhibition of adipose triglyceride lipase by Atglistatin leads to the accumulation of triglycerides, resulting in increased lipid droplet formation. This accumulation can cause oxidative stress and inflammation in cells. Furthermore, Atglistatin has been shown to affect cellular respiration by reducing oxygen consumption and fatty acid β-oxidation. In endothelial cells, Atglistatin impairs endothelial barrier function and exacerbates postprandial endothelial dysfunction when combined with lipid overload .

Molecular Mechanism

The molecular mechanism of Atglistatin involves its binding to the active site of adipose triglyceride lipase, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. This inhibition leads to a decrease in the production of free fatty acids and glycerol. Atglistatin also influences the expression and phosphorylation of hormone-sensitive lipase, which compensates for the reduced activity of adipose triglyceride lipase. Additionally, Atglistatin affects the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, thereby impacting the degradation of cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atglistatin have been observed to change over time. Short-term exposure to Atglistatin results in the accumulation of triglycerides and reduced fatty acid β-oxidation. Over longer periods, Atglistatin-treated organisms exhibit increased oxidative stress and inflammation. The stability of Atglistatin in laboratory conditions has been shown to be relatively high, with minimal degradation over time. Prolonged exposure to Atglistatin can lead to adaptive responses in cells, such as increased expression of compensatory enzymes like hormone-sensitive lipase .

Dosage Effects in Animal Models

The effects of Atglistatin vary with different dosages in animal models. At lower doses, Atglistatin effectively inhibits adipose triglyceride lipase without causing significant adverse effects. At higher doses, Atglistatin can lead to severe fat accumulation, oxidative stress, and inflammation. In some cases, high doses of Atglistatin have been associated with impaired cardiac function and increased cardiac hypertrophy in animal models . These findings highlight the importance of carefully titrating the dosage of Atglistatin to achieve the desired effects without causing toxicity.

Metabolic Pathways

Atglistatin is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting adipose triglyceride lipase, Atglistatin reduces the hydrolysis of triglycerides, leading to decreased levels of free fatty acids and glycerol. This inhibition affects the overall metabolic flux, as the reduced availability of free fatty acids impacts β-oxidation and energy production. Additionally, Atglistatin influences the autophagy pathway by reducing the levels of microtubule-associated proteins 1A/1B light chain 3B, which are involved in the degradation of cellular components .

Transport and Distribution

Atglistatin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, Atglistatin accumulates in lipid droplets, where it exerts its inhibitory effects on adipose triglyceride lipase. The distribution of Atglistatin within tissues is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of Atglistatin is primarily within lipid droplets, where it inhibits adipose triglyceride lipase. This localization is facilitated by targeting signals and post-translational modifications that direct Atglistatin to lipid droplets. The activity and function of Atglistatin are closely linked to its localization within these organelles, as the inhibition of adipose triglyceride lipase occurs at the site of triglyceride storage and hydrolysis .

Propiedades

IUPAC Name |

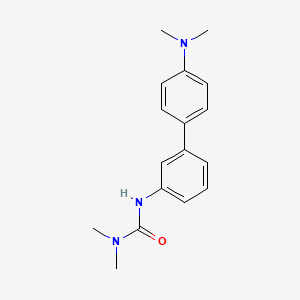

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOPBSAJHCUSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1469924-27-3 | |

| Record name | 1469924-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)

![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)

![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)

![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)

![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)